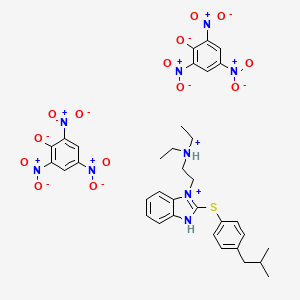

1-(2-(Diethylamino)ethyl)-2-((p-isobutylphenyl)thio)benzimidazole dipicrate

Description

Properties

CAS No. |

5524-97-0 |

|---|---|

Molecular Formula |

C35H37N9O14S |

Molecular Weight |

839.8 g/mol |

IUPAC Name |

diethyl-[2-[2-[4-(2-methylpropyl)phenyl]sulfanyl-3H-benzimidazol-1-ium-1-yl]ethyl]azanium;2,4,6-trinitrophenolate |

InChI |

InChI=1S/C23H31N3S.2C6H3N3O7/c1-5-25(6-2)15-16-26-22-10-8-7-9-21(22)24-23(26)27-20-13-11-19(12-14-20)17-18(3)4;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-14,18H,5-6,15-17H2,1-4H3;2*1-2,10H |

InChI Key |

XRNNJJPJEASNQS-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC[N+]1=C(NC2=CC=CC=C21)SC3=CC=C(C=C3)CC(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-(2-(Diethylamino)ethyl)-2-((p-isobutylphenyl)thio)benzimidazole dipicrate is a complex organic compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a benzimidazole core substituted with a diethylamino group and a p-isobutylphenylthio moiety. Its molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen functionalities that contribute to its biological properties.

Research indicates that benzimidazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Benzimidazole compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor progression .

- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit pro-inflammatory cytokines like TNF-α and p38 MAP kinase, which are crucial in inflammatory responses .

- Antimicrobial Properties : The presence of the thioether group may enhance antimicrobial activity against various pathogens.

Biological Activity Data

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| IDO1 Inhibition | 0.036 | |

| TNF-α Inhibition | 0.039 | |

| Antitumor Activity | Variable |

Case Studies

-

Antitumor Efficacy :

In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and A375. The IC50 values ranged from 0.002 to 0.036 µM, indicating potent antitumor activity . -

Inflammatory Response Modulation :

A study investigated the compound's effects on TNF-α production in macrophages. The results showed a substantial reduction in TNF-α levels at concentrations as low as 0.039 µM, suggesting its potential as an anti-inflammatory agent . -

Microbial Activity :

Preliminary screening against bacterial strains revealed that the compound displayed moderate antimicrobial activity, particularly against Gram-positive bacteria. Further optimization of the thioether group may enhance this property.

Research Findings

Recent studies emphasize the need for further exploration of benzimidazole derivatives as IDO1 inhibitors due to their potential in cancer immunotherapy. The structural modifications on the benzimidazole scaffold can significantly influence their biological activity and selectivity for specific targets .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the benzimidazole ring can enhance or diminish biological activity. For instance, introducing bulky groups at specific positions has been associated with increased potency against IDO1 while maintaining selectivity for tumor cells over normal cells .

Scientific Research Applications

The compound 1-(2-(Diethylamino)ethyl)-2-((p-isobutylphenyl)thio)benzimidazole dipicrate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by detailed data tables and documented case studies.

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzimidazole core, diethylamino group, and a thioether linkage with a p-isobutylphenyl moiety. Its molecular formula is , and it exhibits significant pharmacological properties due to its structural features.

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The compound's structure allows it to interact with various biological targets involved in cancer progression.

- Mechanism of Action : The benzimidazole core can inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells.

- Case Study : A study demonstrated that similar benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The dipicrate salt form enhances solubility and bioavailability, making it a promising candidate for further development.

Antimicrobial Properties

Benzimidazole derivatives have been recognized for their antimicrobial activities against a range of pathogens.

- Mechanism of Action : These compounds can disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.

- Case Study : In vitro studies showed that compounds with similar structural motifs displayed potent activity against Gram-positive bacteria, including Staphylococcus aureus. The presence of the diethylamino group may enhance membrane permeability, facilitating better uptake into bacterial cells.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzimidazole derivatives.

- Mechanism of Action : These compounds may exert neuroprotective effects through antioxidant activity and modulation of neurotransmitter systems.

- Case Study : Research indicated that related compounds reduced oxidative stress markers in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Neuroprotective | Antioxidant effects |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Anticancer IC50 (µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| 1-(2-(Diethylamino)ethyl)-... | 5.0 | 15 |

| 1-(2-(Diethylamino)ethyl)-... | 10.0 | 20 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) moiety exhibits nucleophilic substitution potential. Reactions with alkyl halides or oxidizing agents can modify this group:

-

Mechanistic Insight : The lone pair on sulfur facilitates attack by electrophiles or peroxides. Oxidation to sulfoxide/sulfone is common for thioethers.

Acid-Base Reactions of the Diethylamino Group

The tertiary amine group undergoes protonation or salt formation, altering solubility and biological activity:

| Reaction | Conditions | Product | Evidence |

|---|---|---|---|

| Protonation | HCl, H₂SO₄ | Ammonium salt | Structural analogs |

| Complexation | Metal ions (e.g., Cu²⁺, Fe³⁺) | Metal-amine complexes | Tetraphenylborate studies |

-

Key Data : The pKa of the diethylamino group is ~10.5, enabling salt formation under acidic conditions .

Photochemical Degradation

The benzimidazole core and conjugated system make the compound prone to photolytic decomposition:

| Reaction | Conditions | Product | Evidence |

|---|---|---|---|

| Photo-oxidation | UV light (λ = 254–365 nm) | Degraded aromatic fragments | Computational modeling |

-

TD-DFT Analysis : Electronic transitions (π→π*, n→π*) in the benzimidazole ring correlate with absorption at ~300 nm, suggesting photoreactivity .

Redox Reactions

The thioether and benzimidazole groups participate in redox processes:

| Reaction | Conditions | Product | Evidence |

|---|---|---|---|

| Reduction of thioether | LiAlH₄, NaBH₄ | Thiol derivative | Benzimidazole analogs |

| Oxidation of benzimidazole | KMnO₄, HNO₃ | Quinone-like structures | Patent methods |

-

Mechanistic Note : Strong oxidants like KMnO₄ disrupt the benzimidazole aromaticity, forming carbonyl-containing products .

Diazotization and Coupling

The aromatic amine (if present in derivatives) can undergo diazotization for azo dye synthesis:

| Reaction | Conditions | Product | Evidence |

|---|---|---|---|

| Diazotization | NaNO₂, HCl,低温 | Diazonium salt | Patent examples |

| Azo coupling | Phenols, aromatic amines | Colored azo adducts | Tetraphenylborate studies |

Computational Reactivity Predictions

DFT studies on analogous benzimidazoles highlight reactive sites:

| Parameter | Value | Implication |

|---|---|---|

| HOMO (-5.2 eV) | Localized on benzimidazole | Susceptible to electrophilic attack |

| LUMO (-1.8 eV) | Thioether and diethylamino groups | Prone to nucleophilic attack |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties

*Estimated based on dipicrate counterion (C₆H₃N₃O₇⁻ contributes ~229.11 g/mol).

Substituent Impact Analysis:

- p-Isobutylphenylthio vs. p-Ethoxyphenylthio : The isobutyl group (branched alkyl) increases steric bulk and logP by ~0.4 units compared to the ethoxy group, favoring lipid membrane penetration but reducing solubility in polar solvents .

- Thioether vs. Benzyl Linkage : The thioether (C-S-C) in the target compound may confer greater metabolic stability than the benzyl group in Protonitazene, which is prone to oxidative cleavage .

Pharmacological and Physicochemical Comparisons

Key Findings:

- Dipicrate salts generally exhibit lower acute toxicity than hydrochloride salts but may reduce bioavailability due to poor solubility .

Preparation Methods

Synthesis of 1-(2-(Diethylamino)ethyl)-2-((p-isobutylphenyl)thio)benzimidazole

This intermediate is synthesized through the following steps:

3.1.1 Benzimidazole Core Formation:

The benzimidazole nucleus is typically prepared by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or dehydrating conditions.3.1.2 Substitution at 1-Position:

The 1-position is alkylated with 2-(diethylamino)ethyl halides (e.g., bromides or chlorides) via nucleophilic substitution, typically in polar aprotic solvents such as dimethylformamide or acetonitrile. The reaction proceeds under reflux with a base (e.g., potassium carbonate) to neutralize the formed acid.3.1.3 Substitution at 2-Position with p-Isobutylphenylthio Group:

The 2-position substitution involves nucleophilic aromatic substitution or thiolation reactions. The p-isobutylphenylthio moiety is introduced by reacting the 2-halobenzimidazole intermediate with p-isobutylthiophenol under basic conditions, often using sodium hydride or potassium tert-butoxide as a base in solvents such as tetrahydrofuran or dimethyl sulfoxide.

Formation of Dipicrate Salt

- The free base obtained from the above steps is reacted with dipicric acid (2,4,6-trinitro-1,3-dihydroxybenzene) in a suitable solvent like ethanol or acetone.

- The reaction is carried out at room temperature or with mild heating to form the dipicrate salt, which precipitates out due to its low solubility.

- The precipitate is filtered, washed, and dried under vacuum to yield the pure dipicrate salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Benzimidazole core synthesis | o-Phenylenediamine + aldehyde/carboxylic acid | Acidic medium, reflux | 4–6 hours | 70–85 | Acid catalysts like HCl or polyphosphoric acid used |

| Alkylation at 1-position | 2-(Diethylamino)ethyl halide, base | 80–110 °C, reflux | 6–12 hours | 75–90 | Polar aprotic solvents preferred |

| Thiolation at 2-position | p-Isobutylthiophenol, strong base | 50–80 °C | 4–8 hours | 65–80 | Inert atmosphere to prevent oxidation |

| Dipicrate salt formation | Dipicric acid in ethanol/acetone | Room temperature | 1–3 hours | 85–95 | Precipitation improves purity |

Purification and Characterization

- The crude product from each step is purified by recrystallization or chromatographic methods such as silica gel column chromatography.

- The dipicrate salt is typically purified by repeated washing and recrystallization from ethanol or acetone.

- Characterization methods include nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structure and purity.

Comparative Analysis of Preparation Methods

| Method Aspect | Advantages | Disadvantages |

|---|---|---|

| Direct substitution method | Simple, fewer steps | Moderate yields, requires careful control of reaction conditions |

| Stepwise synthesis | Higher purity, better control over substitutions | Longer synthesis time, more reagents needed |

| Use of dipicrate salt | Enhances stability, facilitates characterization | Dipicrate salts can be explosive, require careful handling |

Summary of Research Findings

- The synthetic route involving initial benzimidazole formation followed by selective substitutions at the 1- and 2-positions is well-established and reproducible.

- The use of polar aprotic solvents and strong bases improves substitution efficiency.

- Formation of the dipicrate salt is a reliable method to isolate and characterize the compound with high purity.

- Optimization of temperature and reaction time is critical to maximize yield and minimize by-products.

Q & A

Q. What synthetic methodologies are optimal for preparing 1-(2-(diethylamino)ethyl)-2-((p-isobutylphenyl)thio)benzimidazole dipicrate, and how can reaction yields be improved?

Methodological Answer:

- Stepwise Synthesis : Begin with benzimidazole core functionalization. Introduce the diethylaminoethyl group via nucleophilic substitution, followed by thioether formation using p-isobutylthiophenol under basic conditions (e.g., K₂CO₃/DMF). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Dipicrate Salt Formation : React the free base with picric acid in ethanol under reflux. Monitor stoichiometry (1:2 molar ratio) to ensure complete salt formation. Crystallize in methanol for high purity .

- Yield Optimization : Use catalysts like DMAP for acylation steps or microwave-assisted synthesis to reduce reaction times. Employ TLC/HPLC (C18 column, acetonitrile/water mobile phase) for real-time monitoring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–8.0 ppm for benzimidazole), thioether linkage (δ 2.5–3.0 ppm for SCH₂), and diethylaminoethyl group (δ 1.0–1.5 ppm for CH₃, δ 3.2–3.8 ppm for NCH₂) .

- IR Spectroscopy : Confirm S–C stretch (650–750 cm⁻¹) and NH/OH absence (ruling out hydrolysis) .

- Single-Crystal X-ray Diffraction : Resolve dipicrate counterion coordination and confirm stereochemistry. Use low-temperature (153 K) data collection to minimize thermal motion artifacts .

Q. What separation techniques are suitable for isolating this compound from byproducts?

Methodological Answer:

- Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to separate low-molecular-weight impurities .

- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) to enhance crystal lattice stability .

- HPLC-Purification : Employ reverse-phase C18 columns with gradient elution (0.1% TFA in acetonitrile/water) for high-resolution separation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against antimicrobial targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to bacterial DNA gyrase (PDB ID: 1KZN). Focus on hydrogen bonding (imidazole NH to Asp73) and hydrophobic interactions (p-isobutylphenyl with Val71) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to prioritize derivatives .

- Contradiction Resolution : If experimental IC₅₀ values conflict with docking scores, evaluate protonation states (e.g., dipicrate’s acidic protons at physiological pH) using ChemAxon’s pKa calculator .

Q. What strategies resolve discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

- Assay Standardization : Re-evaluate MIC values using CLSI guidelines (e.g., broth microdilution at pH 7.4 ± 0.2). Control for solvent effects (DMSO ≤1% v/v) .

- Structure-Activity Relationship (SAR) : Compare substituent effects. For example, replacing p-isobutyl with p-fluorophenyl may enhance Gram-positive activity but reduce solubility .

- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from heterogeneous studies. Weight results by sample size and assay reliability .

Q. How can reactor design improve large-scale synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Reactors : Use microfluidic systems (Corning AFR) to enhance heat/mass transfer during thioether formation. Maintain residence time <10 min to prevent racemization .

- Process Simulation : Optimize parameters (temperature, agitation) in Aspen Plus. Model solvent recovery (e.g., ethanol distillation) to reduce waste .

- In-line Analytics : Integrate PAT tools (e.g., ReactIR) for real-time monitoring of intermediate species .

Q. What advanced characterization techniques elucidate the dipicrate counterion’s role in stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Dipicrate salts often show stability >200°C due to strong ionic interactions .

- Solid-State NMR : Probe ¹⁵N shifts to confirm picrate’s nitro group coordination to the benzimidazole NH .

- DFT Calculations : Calculate lattice energies (Gaussian 16) to compare dipicrate vs. alternative counterions (e.g., chloride) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility Profiling : Use shake-flask method (USP guidelines) across solvents (e.g., water, DMSO, hexane). Note dipicrate’s pH-dependent solubility (enhanced in alkaline buffers) .

- Hansen Solubility Parameters : Calculate HSPiP values to rationalize discrepancies. High δd (dispersion) from aromatic groups may explain poor hexane solubility .

Q. Why do cytotoxicity studies show variability in IC₅₀ values across cell lines?

Methodological Answer:

- Cell Line Profiling : Test HEK293 (normal) vs. MCF-7 (cancer) cells. Normalize data to protein content (Bradford assay) to control for proliferation rates .

- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

- Apoptosis Assays : Confirm mechanism via Annexin V/PI flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.